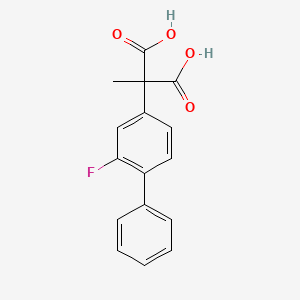

2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid

Descripción general

Descripción

Flurbiprofen is a nonsteroidal anti-inflammatory agent (NSAIA) with antipyretic and analgesic activity . It is a monocarboxylic acid that is a 2-fluoro-[1,1’-biphenyl-4-yl] moiety linked to C-2 of propionic acid . It is used as a pre-operative anti-miotic as well as orally for arthritis or dental pain .

Molecular Structure Analysis

The molecular formula of Flurbiprofen is C15H13FO2 . The average mass is 244.261 Da and the monoisotopic mass is 244.089951 Da .Aplicaciones Científicas De Investigación

Synthetic Chemistry and Drug Development

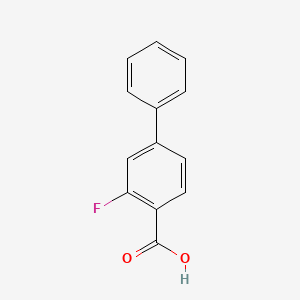

Fluorobiphenyls, such as "2-Fluoro-4-bromobiphenyl," are key intermediates in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory and analgesic materials like flurbiprofen. The development of efficient synthetic pathways for fluorobiphenyls is crucial for large-scale production of these drugs. A practical synthesis method for "2-Fluoro-4-bromobiphenyl" has been developed, highlighting the significance of such compounds in pharmaceutical manufacturing (Qiu et al., 2009).

Environmental Science and Toxicology

Studies on fluorinated compounds, including their environmental occurrence, fate, and toxicological effects, are crucial for assessing the environmental impact of chemical substances. Research on "2,4-Dichlorophenoxyacetic acid (2,4-D)" and other fluorinated alternatives has provided insights into the persistence, bioaccumulation, and toxic properties of these substances, raising concerns about environmental and human health (Zuanazzi et al., 2020).

Material Science and Engineering

The study of fluorinated alternatives to long-chain perfluoroalkyl substances (PFAS) for applications in industrial and consumer products is a growing area of research. These alternatives are being investigated for their environmental releases, persistence, and exposure risks, with the aim of finding safer options for use in various applications, including coatings, firefighting foams, and more (Wang et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of 2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid is the Fatty Acid Amide Hydrolase (FAAH) enzyme . This enzyme plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

This compound acts as a competitive, reversible inhibitor of FAAH . It binds to the active site of the enzyme, preventing it from breaking down endocannabinoids, thereby increasing their levels and enhancing their effects .

Biochemical Pathways

The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids . These molecules act on cannabinoid receptors, triggering a series of downstream effects that include analgesia, anti-inflammation, and mood enhancement .

Result of Action

The action of this compound results in increased levels of endocannabinoids, leading to enhanced signaling in the endocannabinoid system . This can result in various effects at the molecular and cellular levels, including reduced inflammation and pain, and improved mood .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. This compound interacts with several enzymes, including cyclooxygenase and fatty acid amide hydrolase. The interaction with cyclooxygenase involves the inhibition of the enzyme’s activity, which can lead to a reduction in the production of pro-inflammatory prostaglandins. Additionally, this compound interacts with fatty acid amide hydrolase, inhibiting its activity and thereby increasing the levels of endocannabinoids, which are involved in pain modulation and anti-inflammatory responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activation of nuclear factor kappa B, a transcription factor involved in the expression of genes related to inflammation and immune responses. Additionally, this compound affects cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as cyclooxygenase and fatty acid amide hydrolase, inhibiting their activity. This binding interaction is facilitated by the fluorine atom on the biphenyl moiety, which enhances the compound’s affinity for the enzyme’s active site. Additionally, this compound can modulate gene expression by influencing transcription factors such as nuclear factor kappa B, leading to changes in the expression of genes involved in inflammation and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with sustained inhibition of enzyme activity and prolonged anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and analgesic effects without notable adverse effects. At higher doses, it can cause toxicity, including gastrointestinal disturbances and liver toxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cyclooxygenase and fatty acid amide hydrolase. These interactions can alter the levels of metabolites such as prostaglandins and endocannabinoids, influencing metabolic flux and overall cellular metabolism. The compound’s metabolism also involves its conversion to various metabolites, which can further modulate its biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biological effects. The distribution of this compound is influenced by its physicochemical properties, including its solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules. Additionally, it can be directed to specific subcellular compartments through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound reaches its intended targets and exerts its biological effects .

Propiedades

IUPAC Name |

2-(3-fluoro-4-phenylphenyl)-2-methylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO4/c1-16(14(18)19,15(20)21)11-7-8-12(13(17)9-11)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAWBBIKBPNXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195426 | |

| Record name | 2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42771-82-4 | |

| Record name | 2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042771824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Fluoro[1,1′-biphenyl]-4-yl)-2-methylpropanedioic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2NQT8L06Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

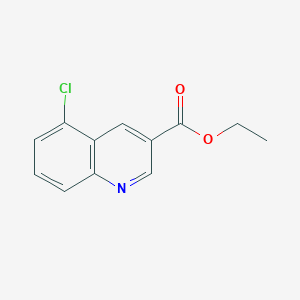

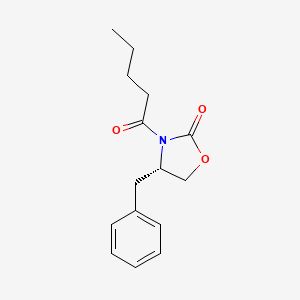

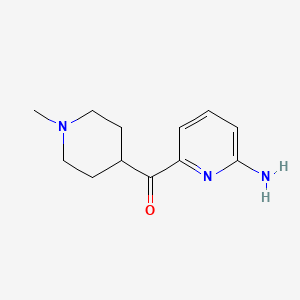

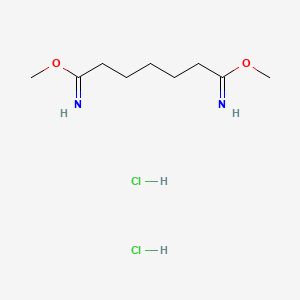

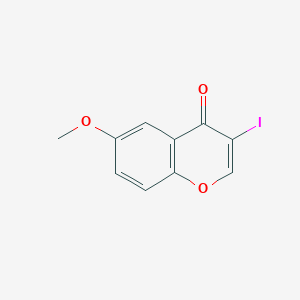

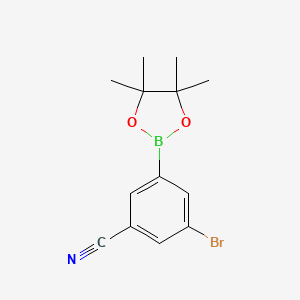

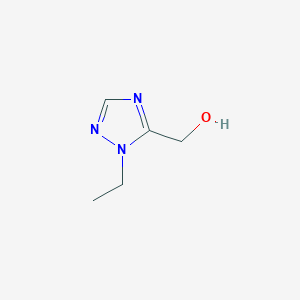

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

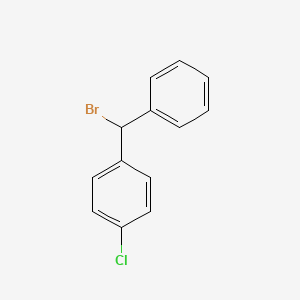

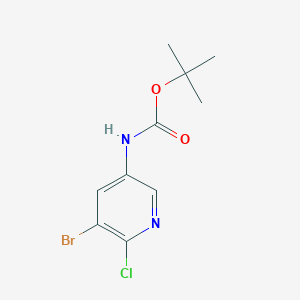

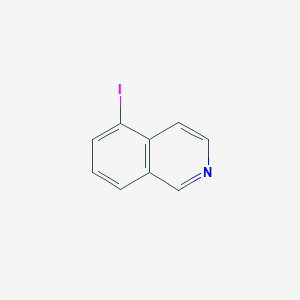

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.